molecular formula C7H9ClN2 B6588236 4-chloro-5-ethyl-6-methylpyrimidine CAS No. 67434-67-7

4-chloro-5-ethyl-6-methylpyrimidine

Cat. No.: B6588236
CAS No.: 67434-67-7
M. Wt: 156.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-5-ethyl-6-methylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-ethyl-6-methylpyrimidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of this compound with suitable reagents to introduce the desired substituents. For example, a ZnCl₂-catalyzed three-component coupling reaction can be used to synthesize various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-ethyl-6-methylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidines, while oxidation reactions can produce pyrimidine N-oxides.

Scientific Research Applications

4-chloro-5-ethyl-6-methylpyrimidine has several scientific research applications, including:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.

    Material Science: It is used in the synthesis of advanced materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 4-chloro-5-ethyl-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. For example, in pharmaceuticals, it may act by inhibiting enzymes or receptors involved in disease processes. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

4-chloro-5-ethyl-6-methylpyrimidine can be compared with other similar compounds, such as:

    4-chloro-5-ethyl-6-fluoropyrimidine: Similar in structure but with a fluorine atom instead of a methyl group.

    4-chloro-5-ethyl-6-methylpyridine: Similar but with a pyridine ring instead of a pyrimidine ring.

The uniqueness of this compound lies in its specific substituents and their effects on its chemical properties and reactivity.

Properties

CAS No.

67434-67-7

Molecular Formula

C7H9ClN2

Molecular Weight

156.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.